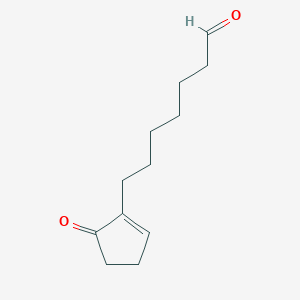
7-(5-Oxocyclopent-1-en-1-yl)heptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(5-Oxocyclopent-1-en-1-yl)heptanal is an organic compound with a unique structure that includes a cyclopentenone ring and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Oxocyclopent-1-en-1-yl)heptanal can be achieved through several methods. One common approach involves the use of a Friedel-Crafts acylation reaction, where a cyclopentenone derivative is reacted with a heptanal precursor in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) . Another method involves the Piancatelli rearrangement, which converts furylcarbinols to cyclopentenones under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-(5-Oxocyclopent-1-en-1-yl)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi).
Major Products Formed
Oxidation: 7-(5-Oxocyclopent-1-en-1-yl)heptanoic acid.
Reduction: 7-(5-Oxocyclopent-1-en-1-yl)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(5-Oxocyclopent-1-en-1-yl)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-(5-Oxocyclopent-1-en-1-yl)heptanal involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopentenone ring can participate in Michael addition reactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: A related compound with a similar structure but with a methyl ester group instead of an aldehyde.
5-Oxocyclopentene-1-boronic acid: Another compound with a cyclopentenone ring but with a boronic acid functional group.
Eigenschaften
CAS-Nummer |
50999-75-2 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
7-(5-oxocyclopenten-1-yl)heptanal |
InChI |
InChI=1S/C12H18O2/c13-10-5-3-1-2-4-7-11-8-6-9-12(11)14/h8,10H,1-7,9H2 |
InChI-Schlüssel |
IJAISRYWNXYCTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=C1)CCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
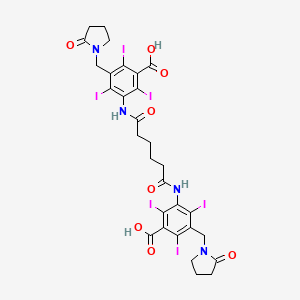



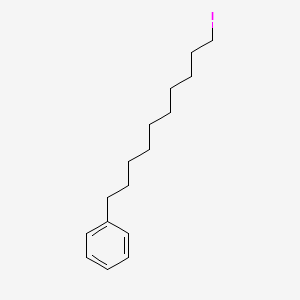
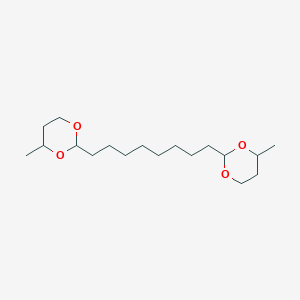
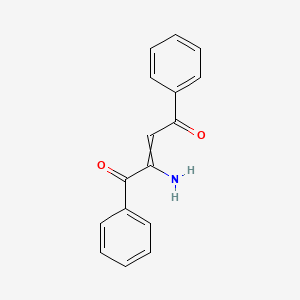
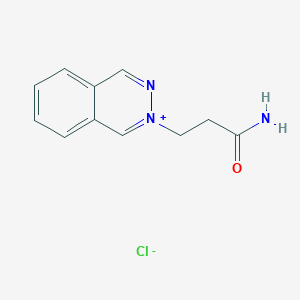
![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
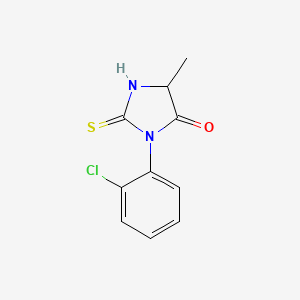

![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
